
2,6-Bis(trifluoromethyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H3F6N3. It is a pyrimidine derivative characterized by the presence of two trifluoromethyl groups at the 2 and 6 positions and an amino group at the 4 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)pyrimidin-4-amine typically involves the introduction of trifluoromethyl groups into a pyrimidine ring. One common method is the reaction of 2,6-dichloropyrimidine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) in dimethylformamide (DMF). The reaction is carried out under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
2,6-Bis(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 4 position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds .
科学的研究の応用
2,6-Bis(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its fungicidal and herbicidal properties, making it a candidate for developing new agrochemicals.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2,6-Bis(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors, modulating biological pathways. For example, it may inhibit mitochondrial complex I, affecting cellular respiration and energy production . The exact mechanism depends on the specific application and target molecule.
類似化合物との比較
Similar Compounds
2,4,6-Trifluoromethylpyrimidine: Similar structure but with an additional trifluoromethyl group.
2,6-Dichloropyrimidine: Lacks the trifluoromethyl groups but has similar reactivity.
4-Amino-2-(trifluoromethyl)pyridine: Similar functional groups but different ring structure.
Uniqueness
2,6-Bis(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of two trifluoromethyl groups, which impart high lipophilicity and metabolic stability. This makes it particularly valuable in drug design and agrochemical development, where these properties can enhance the efficacy and durability of the final products .
特性
CAS番号 |
717-61-3 |
|---|---|
分子式 |
C6H3F6N3 |
分子量 |
231.10 g/mol |
IUPAC名 |
2,6-bis(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H3F6N3/c7-5(8,9)2-1-3(13)15-4(14-2)6(10,11)12/h1H,(H2,13,14,15) |
InChIキー |
VVDQDNLSLIIHSI-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N=C1N)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


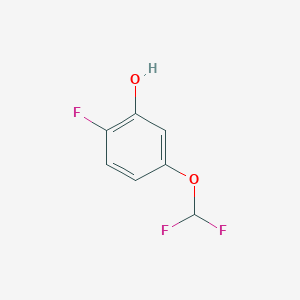
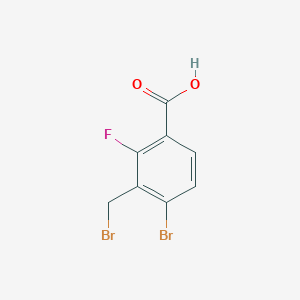
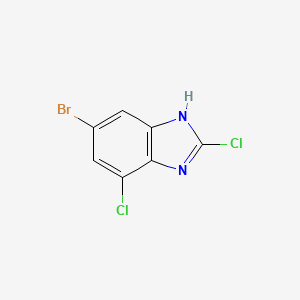
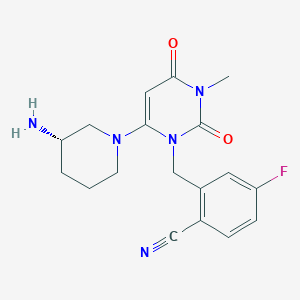
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)



![7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851347.png)
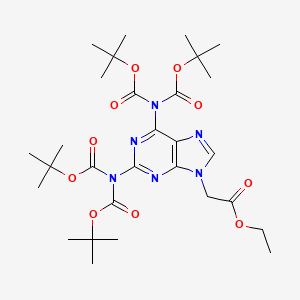
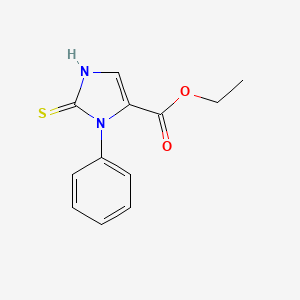
![3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B12851363.png)
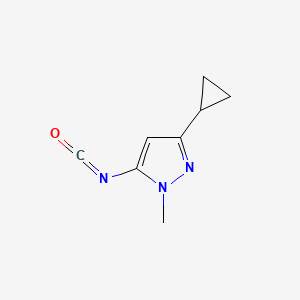
![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)
